molecular formula C28H24N2O4S2 B12645982 2,2'-Dithiobis(N-(3-methoxyphenyl)benzamide CAS No. 20068-25-1

2,2'-Dithiobis(N-(3-methoxyphenyl)benzamide

Cat. No.: B12645982
CAS No.: 20068-25-1
M. Wt: 516.6 g/mol
InChI Key: RBCIQKMFKVTXJP-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is a chemical compound with the molecular formula C28H24N2O2S2 It is a derivative of benzamide, characterized by the presence of two benzamide groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) typically involves the condensation of 3-methoxybenzoic acid with an amine derivative, followed by the formation of a disulfide bond. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dithiobis(N-(3-methoxyphenyl)benzamide) is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This positioning can enhance its antioxidant and antibacterial properties compared to other benzamide derivatives .

Properties

CAS No.

20068-25-1

Molecular Formula

C28H24N2O4S2

Molecular Weight

516.6 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[2-[(3-methoxyphenyl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C28H24N2O4S2/c1-33-21-11-7-9-19(17-21)29-27(31)23-13-3-5-15-25(23)35-36-26-16-6-4-14-24(26)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32)

InChI Key

RBCIQKMFKVTXJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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